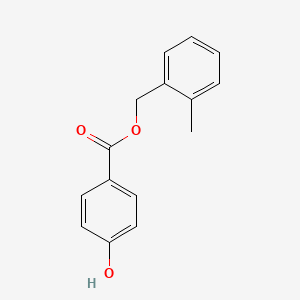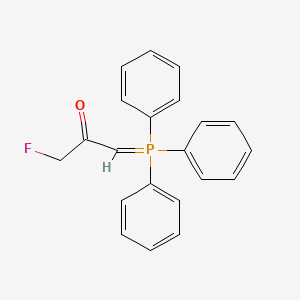![molecular formula C14H22OSi B14416885 6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one CAS No. 85620-38-8](/img/structure/B14416885.png)
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[4.5]deca-2,6-dien-1-one core with a methyl group at the 6-position and a trimethylsilyl group at the 2-position. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one can be achieved through several synthetic routes. One common method involves the Pd-catalyzed asymmetric decarboxylation of vinyl methylene cyclic carbonates and p-quinone methides . This reaction is performed at room temperature and generates carbon dioxide as the sole by-product. The stereochemistry of the reaction is controlled with high diastereo- and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different reactivity.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its biological activity could lead to the development of new therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The spirocyclic structure may interact with specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-spiro[4.5]deca-6,9-dien-8-one: Similar in structure but with a methyl group at the 7-position.
2-Azaspiro[4.5]deca-1,6,9-trien-8-one: Contains a nitrogen atom in the spirocyclic ring, leading to different reactivity and applications.
Uniqueness
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one is unique due to the presence of both a trimethylsilyl group and a spirocyclic structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
85620-38-8 |
|---|---|
Molekularformel |
C14H22OSi |
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
10-methyl-3-trimethylsilylspiro[4.5]deca-2,9-dien-4-one |
InChI |
InChI=1S/C14H22OSi/c1-11-7-5-6-9-14(11)10-8-12(13(14)15)16(2,3)4/h7-8H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
WBDGIHVNJUTGPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCCC12CC=C(C2=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



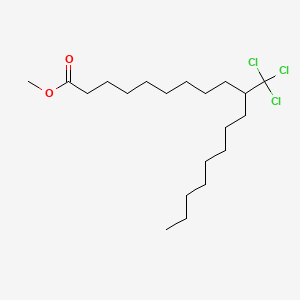
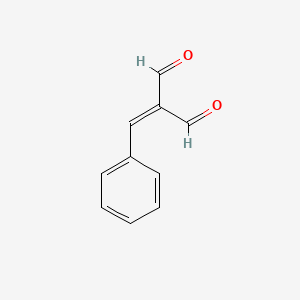
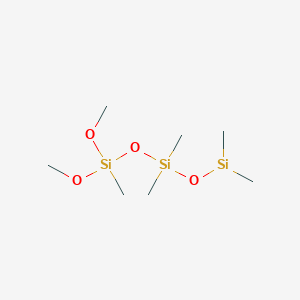
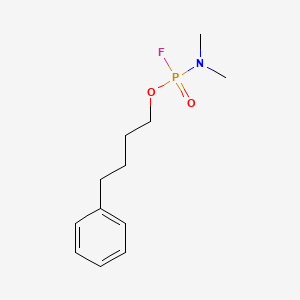
![2-Methoxy-4-[(2-methoxyphenoxy)methyl]phenol](/img/structure/B14416837.png)
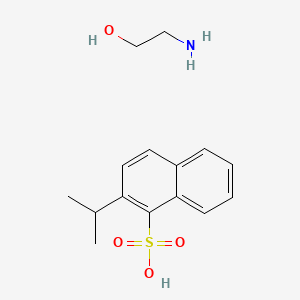
![N~1~-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-N'~1~-methyl-2-nitroethene-1,1-diamine](/img/structure/B14416848.png)
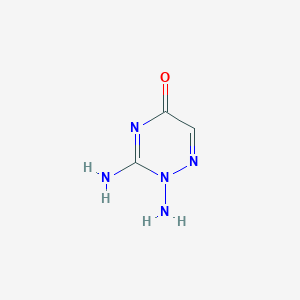
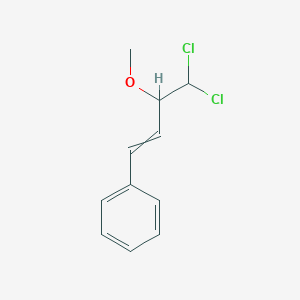
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
